molecular formula C12H16O3 B13816650 oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13816650
M. Wt: 208.25 g/mol
InChI Key: RVVWLPDCSZPLER-IZUQBHJASA-N
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Description

Oxolan-2-yl (1S,4S)-bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds It features a bicyclo[221]heptane ring system fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction followed by esterification. One common method involves the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with isoamyl alcohol in the presence of a sulfuric acid catalyst under sonication conditions . The product is then purified and characterized using techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C12H16O3/c13-12(15-11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h3-4,8-11H,1-2,5-7H2/t8-,9+,10?,11?/m0/s1

InChI Key

RVVWLPDCSZPLER-IZUQBHJASA-N

Isomeric SMILES

C1CC(OC1)OC(=O)C2C[C@@H]3C[C@H]2C=C3

Canonical SMILES

C1CC(OC1)OC(=O)C2CC3CC2C=C3

Origin of Product

United States

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